molecular formula C21H25N3O6S2 B3668191 N-(4-morpholin-4-ylsulfonylphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide

N-(4-morpholin-4-ylsulfonylphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide

Cat. No.: B3668191
M. Wt: 479.6 g/mol
InChI Key: OPTCCZJJEBBTCV-UHFFFAOYSA-N
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Description

N-(4-morpholin-4-ylsulfonylphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide is a complex organic compound that features both morpholine and pyrrolidine moieties. These functional groups are known for their diverse biological activities and applications in medicinal chemistry. The compound’s structure suggests potential utility in various scientific and industrial fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-morpholin-4-ylsulfonylphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide typically involves multiple steps, starting from readily available reactants. The process often includes:

    Formation of the Morpholine Derivative: This step involves the reaction of morpholine with a sulfonyl chloride derivative under basic conditions to form the morpholin-4-ylsulfonylphenyl intermediate.

    Formation of the Pyrrolidine Derivative: Similarly, pyrrolidine reacts with a sulfonyl chloride derivative to form the pyrrolidin-1-ylsulfonylbenzamide intermediate.

    Coupling Reaction: The final step involves coupling the two intermediates under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(4-morpholin-4-ylsulfonylphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-(4-morpholin-4-ylsulfonylphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly against enzymes like cholinesterases.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-morpholin-4-ylsulfonylphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

N-(4-morpholin-4-ylsulfonylphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide is unique due to its dual morpholine and pyrrolidine moieties, which confer distinct chemical and biological properties. This dual functionality can enhance its binding affinity and specificity towards certain biological targets, making it a valuable compound in medicinal chemistry and other scientific fields.

Properties

IUPAC Name

N-(4-morpholin-4-ylsulfonylphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O6S2/c25-21(17-4-3-5-20(16-17)32(28,29)23-10-1-2-11-23)22-18-6-8-19(9-7-18)31(26,27)24-12-14-30-15-13-24/h3-9,16H,1-2,10-15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPTCCZJJEBBTCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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